Acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)-
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Overview
Description
Acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)- is a complex organic compound that features a variety of functional groups, including acetic acid, sulfonyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)- typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the sulfonyl group: This step involves the reaction of a chlorophenyl compound with a sulfonyl chloride in the presence of a base.
Attachment of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate halide under basic conditions.
Formation of the acetic acid group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Medicine: The compound could be investigated for potential therapeutic applications, such as drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)- exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: The interactions may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid, (4-(2-(((4-chlorophenyl)sulfonyl)oxy)ethyl)-2-((4-(4-phenylbutoxy)benzoyl)amino)phenoxy)- include other sulfonyl-containing phenoxy compounds and acetic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
139579-76-3 |
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Molecular Formula |
C33H32ClNO8S |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
2-[4-[2-(4-chlorophenyl)sulfonyloxyethyl]-2-[[4-(4-phenylbutoxy)benzoyl]amino]phenoxy]acetic acid |
InChI |
InChI=1S/C33H32ClNO8S/c34-27-12-16-29(17-13-27)44(39,40)43-21-19-25-9-18-31(42-23-32(36)37)30(22-25)35-33(38)26-10-14-28(15-11-26)41-20-5-4-8-24-6-2-1-3-7-24/h1-3,6-7,9-18,22H,4-5,8,19-21,23H2,(H,35,38)(H,36,37) |
InChI Key |
IEKGWEXVPPMDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)CCOS(=O)(=O)C4=CC=C(C=C4)Cl)OCC(=O)O |
Origin of Product |
United States |
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